molecular formula C19H21NO5 B2952267 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate CAS No. 1794939-10-8

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate

Numéro de catalogue B2952267
Numéro CAS: 1794939-10-8
Poids moléculaire: 343.379
Clé InChI: CUMKSMPXYHZJTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate, also known as ODM-201, is a non-steroidal androgen receptor antagonist. It has been developed as a potential treatment for prostate cancer, which is the second leading cause of cancer-related deaths in men worldwide.

Mécanisme D'action

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate exerts its anti-cancer effects by binding to and inhibiting the androgen receptor (AR), which plays a crucial role in the growth and progression of prostate cancer. By blocking the AR signaling pathway, this compound inhibits the growth of prostate cancer cells and induces apoptosis. Unlike other AR antagonists, this compound has a high selectivity for the AR and does not cross-react with other steroid receptors, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in both preclinical and clinical studies. It also reduces the expression of AR-regulated genes, such as prostate-specific membrane antigen (PSMA) and TMPRSS2-ERG fusion, which are involved in the development and progression of prostate cancer. Moreover, this compound has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate has several advantages for laboratory experiments, including its high potency and selectivity for the AR, low potential for drug-drug interactions, and favorable pharmacokinetic profile. However, this compound has some limitations, such as its high cost and limited availability, which may hinder its widespread use in research.

Orientations Futures

For research include the evaluation of [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Moreover, the identification of biomarkers that predict the response to this compound and the development of new AR-targeted therapies that overcome resistance mechanisms are areas of active investigation. Finally, the use of this compound in other AR-dependent cancers, such as breast and ovarian cancer, is an exciting possibility that warrants further exploration.
Conclusion:
This compound is a promising non-steroidal androgen receptor antagonist that has shown significant anti-cancer activity in preclinical and clinical studies for the treatment of prostate cancer. Its high selectivity for the AR, low potential for drug-drug interactions, and favorable pharmacokinetic profile make it a suitable candidate for combination therapy with other anti-cancer agents. However, its high cost and limited availability may hinder its widespread use in research. Further investigation into the mechanism of action, biochemical and physiological effects, and future directions of this compound is essential to fully realize its potential as a treatment for prostate cancer.

Méthodes De Synthèse

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate is synthesized through a multistep process, which involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-[(2-methylphenyl)methylamino]-2-oxoethanol in the presence of a base to yield this compound. The final product is purified by recrystallization.

Applications De Recherche Scientifique

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both castration-resistant prostate cancer (CRPC) and non-metastatic castration-resistant prostate cancer (nmCRPC). In a phase II clinical trial, this compound demonstrated a significant improvement in progression-free survival and a favorable safety profile compared to placebo in patients with nmCRPC. Moreover, this compound has been shown to have a low potential for drug-drug interactions, making it a suitable candidate for combination therapy with other anti-cancer agents.

Propriétés

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-6-4-5-7-14(13)11-20-18(21)12-25-19(22)16-9-8-15(23-2)10-17(16)24-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMKSMPXYHZJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.